molecular formula C19H25NO3 B3827089 ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate

ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate

Cat. No.: B3827089
M. Wt: 315.4 g/mol
InChI Key: ISXHJBDYXPCBSS-HBKJEHTGSA-N
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Description

Ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity. Another method involves one-pot oxidation–olefination of readily accessible (E)- and (Z)-3-chloroprop-2-en-1-ols by the action of barium manganate and ethyl (triphenyl-λ5-phosphanylidene)acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Pd-catalyzed alkenylation is preferred for its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. It can act on multiple targets, including cell membranes and mitochondria, leading to changes in cellular functions . The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other conjugated dienoates and dienamides, such as:

Uniqueness

Ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its high selectivity in reactions and potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-5-20(6-2)18(16-11-9-8-10-12-16)14-13-17(15(4)21)19(22)23-7-3/h8-14H,5-7H2,1-4H3/b17-13+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXHJBDYXPCBSS-HBKJEHTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC=C(C(=O)C)C(=O)OCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C/C=C(\C(=O)C)/C(=O)OCC)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Reactant of Route 2
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Reactant of Route 3
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Reactant of Route 4
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Reactant of Route 5
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate
Reactant of Route 6
Reactant of Route 6
ethyl (2E,4E)-2-acetyl-5-(diethylamino)-5-phenylpenta-2,4-dienoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.